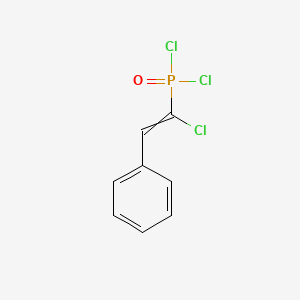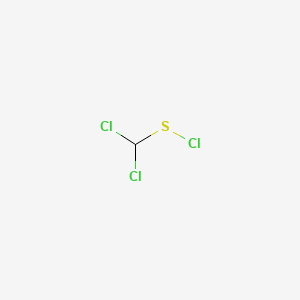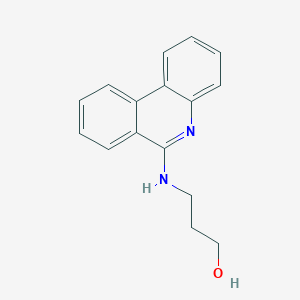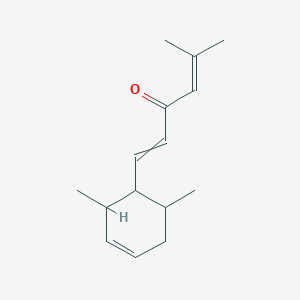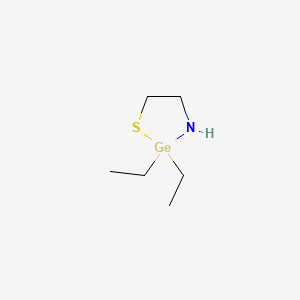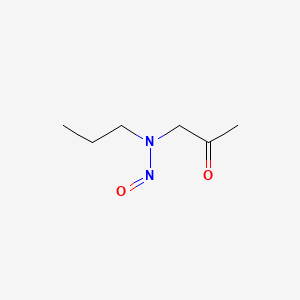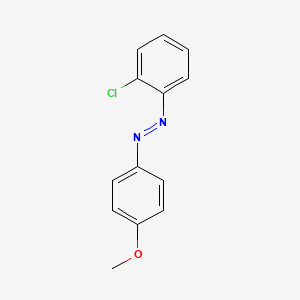
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-, is an organic compound with the molecular formula C13H11ClN2O It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of 2-chloroaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction proceeds through the formation of an intermediate diazonium salt, which then couples with the 2-chloroaniline to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but lacks the chlorine substituent.
Diazene, bis(4-methoxyphenyl)-: Contains two methoxyphenyl groups instead of one chlorophenyl and one methoxyphenyl group.
Uniqueness
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- is unique due to the presence of both chlorine and methoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
52148-11-5 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
(2-chlorophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11ClN2O/c1-17-11-8-6-10(7-9-11)15-16-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChIキー |
AVLSBNKDBZPCGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


